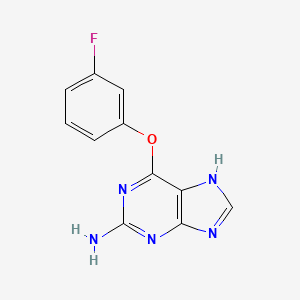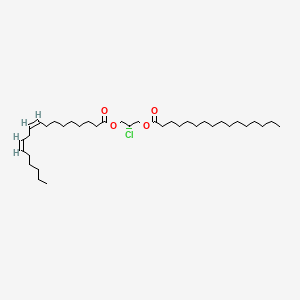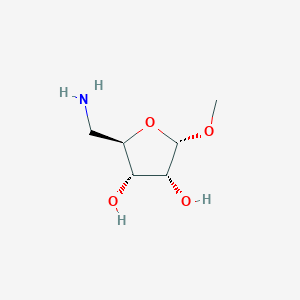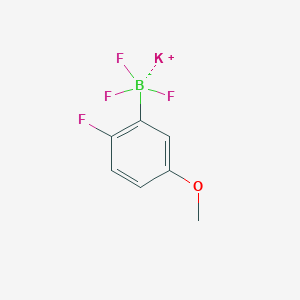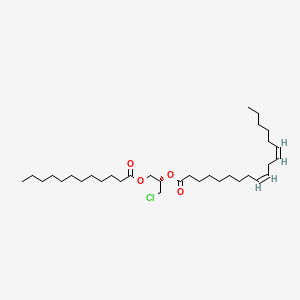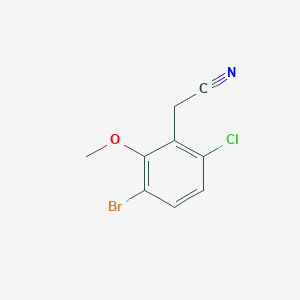
3-Bromo-6-chloro-2-methoxyphenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-chloro-2-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7BrClNO It is a derivative of phenylacetonitrile, characterized by the presence of bromine, chlorine, and methoxy groups on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyphenylacetonitrile typically involves the bromination and chlorination of 2-methoxyphenylacetonitrile. The process can be summarized as follows:
Chlorination: The chlorination at the 6-position is carried out using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using dimethyl sulfate (DMS) or methyl iodide (CH3I).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for optimizing yield and purity.
化学反应分析
Types of Reactions
3-Bromo-6-chloro-2-methoxyphenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation can produce carboxylic acids.
科学研究应用
3-Bromo-6-chloro-2-methoxyphenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups on the aromatic ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
6-Bromo-2-chloro-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
3-Bromo-6-chloro-2-methoxyphenylacetic acid: Similar but has a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Bromo-6-chloro-2-methoxyphenylacetonitrile is unique due to the specific combination of bromine, chlorine, and methoxy groups on the phenylacetonitrile scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H7BrClNO |
|---|---|
分子量 |
260.51 g/mol |
IUPAC 名称 |
2-(3-bromo-6-chloro-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrClNO/c1-13-9-6(4-5-12)8(11)3-2-7(9)10/h2-3H,4H2,1H3 |
InChI 键 |
CSYDCFNONDTYHH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1CC#N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


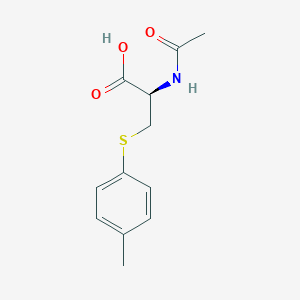
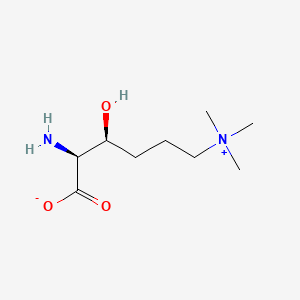
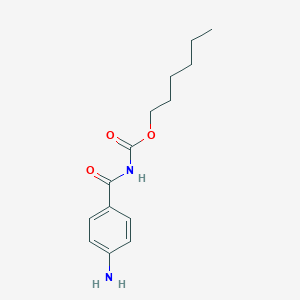

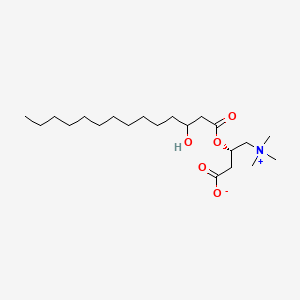

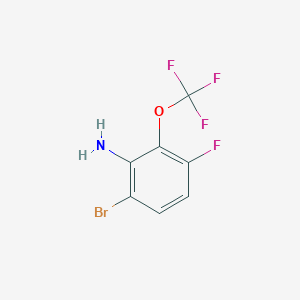
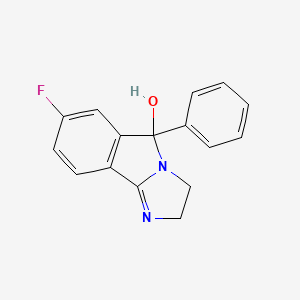
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
